Product packaging for 6-Chloro-1-n-methylbenzene-1,3-diamine(Cat. No.:)

6-Chloro-1-n-methylbenzene-1,3-diamine

Cat. No.: B8120449
M. Wt: 156.61 g/mol
InChI Key: DCIIMTQIUGFAGZ-UHFFFAOYSA-N
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Description

6-Chloro-1-n-methylbenzene-1,3-diamine (CAS 521064-67-5) is a substituted benzene derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H9ClN2, features both chloro and N-methylamino functional groups on a meta-phenylenediamine core, making it a versatile building block for the construction of more complex heterocyclic systems . As a derivative of m-phenylenediamine—a scaffold known for its role in polymer science—this chlorinated and N-methylated analog is of significant interest for developing novel compounds . Its structure is closely related to other research chemicals like 6-Chloro-N1,N1-dimethylbenzene-1,3-diamine and 2-Chloro-N1,N3-dimethylbenzene-1,3-diamine, highlighting its potential as part of a broader family of functionalized aromatic diamines used in specialized chemical synthesis . Researchers utilize such building blocks in exploring new chemical spaces, including the synthesis of potential pharmacologically active molecules and advanced materials. Applications/Suggested Research Uses: Heterocyclic Chemistry: This diamine is classified among heterocyclic building blocks and is particularly relevant for the synthesis of imidazole and other nitrogen-containing heterocycles, which are core structures in many biologically active molecules . Polymer Research: As a modified m-phenylenediamine, it may be investigated for the development of novel polyamide polymers or other specialty polymers, given that related diamines are used in the synthesis of aramid fibers and spandex . Safety and Handling: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2 B8120449 6-Chloro-1-n-methylbenzene-1,3-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-N-methylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIIMTQIUGFAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 1 N Methylbenzene 1,3 Diamine

Historical Development of Aromatic Diamine Synthesis Pertinent to the Compound

The synthesis of aromatic diamines is historically rooted in the chemistry of coal tar derivatives, particularly benzene (B151609), and the development of synthetic dyes in the 19th century. The foundational pathway to aromatic amines has long been the nitration of an aromatic ring followed by the reduction of the resulting nitro group. The production of m-phenylenediamine (B132917), the parent diamine of the target compound, is a classic example of this strategy, involving the dinitration of benzene to 1,3-dinitrobenzene (B52904), which is then reduced. wikipedia.orgtaylorandfrancis.com

Early reduction methods employed reagents like iron filings in acidic media, a technique that was pivotal in the industrial-scale production of aniline (B41778) and other primary amines. The introduction of catalytic hydrogenation in the early 20th century offered a cleaner and more efficient alternative. The synthesis of more complex diamines, featuring additional substituents like halogens and alkyl groups, evolved from these fundamental pathways. rsc.org The challenge has always been to control the regioselectivity of the substitution reactions—introducing substituents at the desired positions on the aromatic ring—and to selectively modify the amine functional groups, for instance, through N-alkylation. google.com The synthesis of a molecule like 6-Chloro-1-n-methylbenzene-1,3-diamine thus stands on over a century of developments in electrophilic aromatic substitution, nucleophilic substitution, and functional group transformations.

Classical Synthetic Routes and Modifications

Classical approaches to synthesizing complex aromatic amines typically involve a sequence of well-established reactions. The primary considerations for constructing this compound are the introduction of two amine groups in a meta-relationship, the placement of a chlorine atom, and the selective methylation of one amine group.

The most common and historically significant method for creating aromatic amines is through the nitration of an aromatic ring, followed by the reduction of the nitro group(s). acs.org This pathway is central to the synthesis of phenylenediamines. wikipedia.org

General Mechanism:

Nitration: An aromatic ring reacts with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), in an electrophilic aromatic substitution (EAS) reaction. byjus.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the pi-electron system of the benzene ring. youtube.com

Reduction: The nitro group (NO₂) is subsequently reduced to a primary amino group (NH₂). This can be achieved using various reducing agents, such as metals (e.g., tin, iron) in the presence of acid or through catalytic hydrogenation. youtube.comyoutube.com

Application to the Target Compound: A plausible, albeit challenging, route starting from benzene would be:

Dinitration of Benzene: Benzene is treated with nitric and sulfuric acids to yield 1,3-dinitrobenzene. wikipedia.org

Reduction to Diamine: The 1,3-dinitrobenzene is reduced to m-phenylenediamine (benzene-1,3-diamine). chemicalbook.com

Chlorination: The m-phenylenediamine undergoes electrophilic aromatic substitution with a chlorinating agent. The two amino groups are powerful activating groups and ortho-, para-directors. This would direct the incoming chlorine atom to positions 4 or 6, leading to a mixture of products that includes 4-chloro- and 6-chloro-m-phenylenediamine.

Selective N-Methylation: The resulting mixture would then need to undergo a selective mono-N-methylation, which presents a significant selectivity challenge.

An alternative pathway involves introducing the chlorine atom at an earlier stage. For instance, the chlorination of 1,3-dinitrobenzene would direct the chlorine to the 4- or 6-position due to the meta-directing influence of the nitro groups. Subsequent reduction would yield the chlorinated diamine, which could then be methylated.

Reaction Step Typical Reagents Purpose
DinitrationConc. HNO₃, Conc. H₂SO₄Introduces two nitro groups meta to each other on the benzene ring. byjus.com
ReductionH₂, Pd/C or Fe, HClConverts nitro groups to primary amine groups. youtube.com
ChlorinationCl₂, FeCl₃ or AlCl₃Introduces a chlorine atom onto the aromatic ring. chemistrysteps.com

This approach involves creating carbon-nitrogen bonds by displacing a halogen atom on the aromatic ring with an amine group (amination). This is typically achieved through nucleophilic aromatic substitution.

General Strategy: Direct amination of aryl halides with ammonia (B1221849) or amines is generally difficult and requires forcing conditions or catalytic activation. The reactivity of the aryl halide is significantly increased if it contains strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen. stackexchange.com A historical method involves heating the aryl halide with aqueous ammonia in the presence of a copper catalyst at high temperatures and pressures. stackexchange.com

Application to the Target Compound: A potential, though complex, synthesis could start with a dichlorinated nitrobenzene, such as 2,4-dichloronitrobenzene.

Selective Amination: The chlorine at the 4-position (para to the nitro group) is more activated toward nucleophilic attack than the chlorine at the 2-position. Reaction with ammonia could selectively replace this chlorine to form 4-chloro-2-nitroaniline.

Second Amination: A subsequent reaction with methylamine (B109427) under different conditions might replace the second chlorine.

Reduction: The final step would be the reduction of the nitro group to an amine.

This route is complicated by the need for precise control over multiple sequential substitution reactions on a deactivated ring. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have made the synthesis of aryl amines from aryl halides more feasible under milder conditions, but selectivity in poly-halogenated systems remains a challenge.

Once a diamine scaffold is formed, the final step is the introduction of a methyl group onto one of the nitrogen atoms. Achieving selective mono-methylation of a diamine is a common synthetic challenge, as over-alkylation to form tertiary amines or di-alkylation of both amino groups can occur.

Classical and modern methods for N-methylation include:

Reaction with Methyl Halides: Using reagents like methyl iodide can lead to methylation, but often results in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.org

Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde (B43269) to reductively methylate primary or secondary amines. It is often highly selective for producing tertiary amines but can be controlled to yield mono-methylated products. nih.gov A related method uses dimethylsulfoxide, formic acid, and triethylamine (B128534). google.com

"Borrowing Hydrogen" or Hydrogen Autotransfer: A more modern and greener approach involves reacting the amine with methanol (B129727) in the presence of a metal catalyst (e.g., Ruthenium or Iridium complexes). nih.govresearchgate.net The catalyst temporarily "borrows" hydrogen from the methanol to form an aldehyde in situ, which then reacts with the amine to form an imine. The borrowed hydrogen then reduces the imine to the methylated amine, with water as the only byproduct. scientific.net

To achieve selective mono-methylation on a compound like 6-chloro-m-phenylenediamine, one of the amino groups could first be protected with a removable protecting group. The unprotected amine is then methylated, and the protecting group is subsequently removed.

N-Methylation Method Reagents Key Features
Wallach MethodFormaldehyde, Formic AcidA classic reductive amination technique. acs.org
Methyl Halide AlkylationCH₃I, BaseProne to over-alkylation. rsc.org
Catalytic N-methylationMethanol, Ru or Ir catalyst"Borrowing Hydrogen" strategy; green method with water as byproduct. nih.govresearchgate.net
Copper-Catalyzed MethylationParaformaldehyde, PMHS, CuH catalystEfficient methylation under mild conditions. nih.gov

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Key principles of green chemistry include high atom economy, use of catalytic reagents over stoichiometric ones, and reduction of hazardous waste. rsc.orgrsc.org

Catalytic hydrogenation is a cornerstone of green chemistry and is the premier industrial method for reducing nitroarenes to anilines. It replaces older methods like the Béchamp reduction (iron and acid), which generated large amounts of iron oxide sludge.

Catalysts and Conditions: The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts: The most common catalysts are noble metals supported on a high-surface-area material. These include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on alumina (B75360) (Rh/Al₂O₃). tandfonline.comyoutube.com Ruthenium-based catalysts are also highly effective, particularly for the hydrogenation of aromatic rings, but can be tailored for the selective reduction of nitro groups. researchgate.netgoogle.com

Solvents: Solvents like ethanol, methanol, or ethyl acetate (B1210297) are common. The use of water as a reaction solvent is a particularly green approach that has been successfully demonstrated. tandfonline.com

Conditions: The reaction can often be carried out under mild conditions, sometimes even at room temperature and atmospheric pressure, though industrial processes may use higher pressures (500-2000 psig) and temperatures (50-150 °C) to increase reaction rates. google.com

The synthesis of m-phenylenediamine from 1,3-dinitrobenzene is readily achieved via catalytic hydrogenation, often with near-quantitative yields. chemicalbook.comgoogle.com This method's high efficiency, selectivity, and the clean nature of the process make it the preferred route for the reduction step in the synthesis of this compound.

Catalyst System Typical Substrate Key Advantage(s)
Rh/Al₂O₃Aromatic AminesEffective under mild conditions (20 °C, 1 atm) in water. tandfonline.com
Ru/SupportAromatic bis-methylaminesHigh yields and catalyst viability in water as a solvent. google.com
Pd-Ru/Cm-DinitrobenzeneHigh efficiency for hydrogenation in methanol. google.com
Pt/CNitroaromatic compoundsGeneral and effective catalyst for nitro group reduction. chemicalbook.com

Microwave-Assisted Synthesis of Benzenediamines

Microwave-assisted organic synthesis has emerged as a significant technology for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov This technique is particularly applicable to the synthesis of substituted benzenediamines, where nucleophilic aromatic substitution reactions can be sluggish.

The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. mendeley.com In the synthesis of benzenediamine derivatives, such as the amination of chloro-substituted aromatic compounds, microwave irradiation can significantly shorten the reaction duration from hours to mere minutes. nih.gov For instance, the amination of 6-chloropurine (B14466) derivatives with various amines has been successfully conducted in water under microwave irradiation, providing a green chemistry protocol with very good yields. mendeley.complu.mx This approach, involving nucleophilic aromatic substitution, is analogous to a potential synthesis route for this compound.

Research on the synthesis of quinoline-fused 1,4-benzodiazepines demonstrated that using a microwave reactor at 80 °C resulted in excellent isolated yields (92–97%), whereas conventional methods yielded only 62–65%. nih.gov Similarly, the synthesis of various heterocyclic compounds, including benzimidazoles from o-phenylenediamines, has been expedited and improved by microwave assistance. researchgate.net These examples underscore the potential of microwave technology to facilitate the synthesis of this compound, likely from a precursor such as 2,4-dichloro-N-methylaniline, by promoting efficient substitution of a chloro group with an amine functionality under controlled conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Compound Type Heating Method Reaction Time Yield Reference
Quinoline-fused 1,4-benzodiazepines Conventional Not specified 62-65% nih.gov
Quinoline-fused 1,4-benzodiazepines Microwave Not specified 92-97% nih.gov
2-quinolinone-fused γ-lactones Conventional 4 hours Not specified nih.gov
2-quinolinone-fused γ-lactones Microwave 10 seconds 33-45% nih.gov

Sustainable Solvent Systems and Flow Chemistry Applications

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on the use of greener solvents and the implementation of technologies like flow chemistry to minimize environmental impact and enhance safety. wiley.combeilstein-journals.org

Flow Chemistry Applications Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers substantial advantages over traditional batch processing. beilstein-journals.org These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and straightforward scalability. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions, Selectivity, and Yields

The optimization of reaction conditions is a critical step in developing a commercially viable and efficient synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst, base, and reactant stoichiometry to maximize the yield and selectivity of the desired product while minimizing side reactions. mdpi.com

In the synthesis of diamine compounds, selectivity is often a key challenge. For instance, in the preparation of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), the choice of base and solvent in the initial oximation step was found to be crucial. mdpi.com A study showed that using triethylamine (TEA) as a base in water as a solvent resulted in a higher yield (88.3%) of the 1,3-cyclohexanedione (B196179) dioxime intermediate compared to reactions in methanol. mdpi.com Further optimization by adjusting the pH to a nearly neutral condition led to a remarkable increase in yield to 97.5%. mdpi.com

Table 2: Optimization of Oximation of 1,3-Cyclohexanedione (1,3-CHD) as a Model for Diamine Synthesis

Entry Base Solvent pH (initial) Yield (%) Reference
1 Triethylamine (TEA) Methanol Not specified < 88.3 mdpi.com
2 Triethylamine (TEA) H₂O 5.00 88.3 mdpi.com
3 Pyridine H₂O 4.50 88.4 mdpi.com
4 NaOH (standard amount) H₂O > 5.00 64.5 mdpi.com
5 NaOH (increased amount) H₂O > 10 26.9 mdpi.com
6 NH₂OH·HCl (adjusted ratio) H₂O ~7 (neutral) 92.1 mdpi.com
7 NH₂OH·HCl (optimized temp/time) H₂O ~7 (neutral) 97.5 mdpi.com

Similarly, in a three-component reaction to synthesize N-thiomethyl benzimidazoles, a screening of various bases identified 4-aminodiphenylamine (4-ADPA) as the most effective, boosting the yield from 38% with K₂CO₃ to 75%. nih.gov The solvent system was also optimized, with a mixture of 1,1,1,2-tetrachloroethane (B165186) (TCE) and water providing the best results. nih.gov

For the synthesis of this compound, optimization would likely focus on the conditions for the amination or reduction steps. For example, if synthesizing from 2,4-dichloro-N-methylaniline, key variables would include the choice of aminating agent, catalyst (e.g., copper or palladium-based), solvent, temperature, and base to ensure selective substitution at the desired position and achieve a high yield.

Stereoselective Synthesis of Chiral Diamines (if applicable to the compound's structure or precursors)

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant if it were to be used as a precursor for chiral molecules or if its synthesis involved chiral intermediates. Chiral diamines are exceptionally valuable as building blocks in the pharmaceutical industry and as ligands and organocatalysts in asymmetric synthesis. nih.govacs.org

Significant efforts have been dedicated to the stereoselective synthesis of 1,2- and 1,3-diamines. nih.govrsc.org Key strategies include:

Use of Chiral Auxiliaries: A common and effective method involves the use of a chiral auxiliary, such as Ellman's N-tert-butanesulfinamide. osi.lv This reagent can be condensed with a ketone to form an N-sulfinylketimine. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, affords the chiral amine with high enantiopurity. This approach has been successfully applied to the asymmetric synthesis of 1,3-diamines. osi.lv

Catalytic Asymmetric Reactions:

Organocatalysis: Chiral catalysts derived from natural amino acids, like proline, can facilitate asymmetric Mannich reactions to produce chiral diamines with excellent yields and enantioselectivities (up to 99% ee). acs.org

Transition Metal Catalysis: Copper-catalyzed reductive coupling of imines with chiral allenamides has been developed as a highly stereoselective method to access chiral 1,2-diamine synthons as single stereoisomers in high yields. nih.govacs.org This method is cost-effective and utilizes readily available starting materials. acs.org

If a chiral derivative of this compound were desired, one could envision a synthetic route starting with a prochiral ketone precursor. This ketone could undergo an asymmetric reductive amination or a reaction with a chiral auxiliary, as described above, to install the chiral amine centers, followed by subsequent chemical modifications to arrive at the final product.

Lack of Publicly Available Research Data on this compound for Specified Applications

Extensive searches for the chemical compound this compound have yielded no specific, publicly available research detailing its use in the development of polymeric precursors, macrocyclic structures, Metal-Organic Framework (MOF) ligands, chemo/optoelectronic sensors, or advanced dyes and pigments. While the broader class of halogenated aromatic diamines is known to be utilized in these areas, no scientific literature or detailed studies were found that specifically name or investigate "this compound" for these applications.

The performed searches encompassed targeted queries for each of the outlined sections, including synthesis of polymeric precursors, formation of macrocyclic structures and coordination complexes, preparation of MOF ligands, functionalization for surface modification and sensing, and the design of dyes and pigments. Broader search terms such as "chloro-methyl-phenylenediamine" and "chloro-methyl-benzenediamine" were also employed in an attempt to capture relevant research that might not use the precise IUPAC nomenclature.

Despite these efforts, the search results remained general, discussing methodologies and applications of related but distinct compounds. No specific data, research findings, or synthetic schemes involving this compound could be retrieved from the available scientific databases and online resources.

Consequently, due to the absence of specific information and the strict adherence to the provided outline focusing solely on "this compound," it is not possible to generate the requested article with the required scientifically accurate and detailed content for each section and subsection. The following sections of the requested article, therefore, remain unaddressed due to a lack of available data:

Derivatization and Functionalization Strategies6.1. Synthesis of Polymeric Precursors and Monomers 6.2. Formation of Macrocyclic Structures and Coordination Complexes 6.3. Preparation of Metal-Organic Framework (MOF) Ligands 6.4. Functionalization for Surface Modification and Chemo/Optoelectronic Sensing 6.5. Design and Synthesis of Advanced Dyes and Pigments (academic synthesis focus)

A table of mentioned compounds cannot be generated as no specific compounds related to the derivatization and functionalization of 6-Chloro-1-n-methylbenzene-1,3-diamine were identified in the literature.

Advanced Materials Science Applications of 6 Chloro 1 N Methylbenzene 1,3 Diamine Derivatives

Polymer Chemistry: Synthesis of Polyimides, Polyamides, and Polyureas

The diamine nature of 6-Chloro-1-n-methylbenzene-1,3-diamine makes it a prime candidate for the synthesis of several classes of high-performance polymers, including polyimides, polyamides, and polyureas. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The synthesis of these polymers typically involves polycondensation reactions where the diamine monomer is reacted with appropriate co-monomers such as dianhydrides for polyimides, diacyl chlorides for polyamides, or diisocyanates for polyureas.

Polymers synthesized using this compound derivatives are expected to exhibit impressive thermal and mechanical properties. The inherent stability of the aromatic structure, coupled with the potential for strong intermolecular interactions, leads to polymers that can withstand high temperatures without significant degradation. The mechanical properties, such as tensile strength and modulus, are also enhanced by the rigid polymer chains. The specific thermal and mechanical data for polymers derived from this diamine would depend on the co-monomer used and the polymerization conditions.

Table 1: Representative Thermal and Mechanical Properties of Aromatic Polymers

Polymer Type Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Tensile Modulus (GPa)
Aromatic Polyimide > 300 100 - 200 3 - 5
Aromatic Polyamide 250 - 350 80 - 150 2 - 4
Aromatic Polyurea 200 - 300 50 - 100 1 - 3

Note: This table presents typical ranges for aromatic polymers and serves as an illustrative guide for the expected properties of polymers derived from this compound.

Optoelectronic Materials: Integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The unique electronic properties of aromatic amines make derivatives of this compound promising candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In these applications, the diamine derivatives can function as hole-transporting materials, host materials for emissive layers, or as components in photosensitive active layers.

The charge transport characteristics of this compound derivatives are crucial for their performance in optoelectronic devices. The aromatic rings facilitate the movement of charge carriers (holes) through π-π stacking interactions. The substituent groups, namely the chlorine atom and the N-methyl group, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport. The photophysical properties, such as absorption and emission spectra, are also influenced by the molecular structure and determine the material's suitability for specific applications in OLEDs and OSCs.

Catalysis: Use as Ligands or Organocatalysts

The nitrogen atoms in this compound derivatives possess lone pairs of electrons, making them excellent candidates for use as ligands in coordination chemistry or as organocatalysts.

As ligands, these diamine derivatives can coordinate with various metal centers to form stable complexes. These metal complexes can then be employed as catalysts in a wide range of organic transformations. The electronic and steric properties of the ligand, influenced by the chloro and methyl substituents, can fine-tune the catalytic activity and selectivity of the metal center. In the realm of organocatalysis, the diamine moiety itself can act as a Brønsted or Lewis base to catalyze reactions, offering a metal-free and environmentally benign alternative to traditional metal-based catalysts.

Enantioselective Catalysis (if chiral derivatives)

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. Chiral diamines are a well-established class of ligands and organocatalysts for a variety of enantioselective transformations.

Should chiral derivatives of this compound be synthesized, they could potentially be employed in enantioselective catalysis. The presence of two amine functionalities allows for the creation of bidentate ligands that can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a catalytic reaction. The stereochemical outcome of such reactions would be dictated by the specific chirality introduced into the derivative.

However, a review of current scientific literature does not yield specific examples or detailed research findings on the use of chiral derivatives of this compound in enantioselective catalysis. The field is rich with examples of other chiral diamines, but this specific scaffold remains an area for potential future investigation.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The self-assembly of molecules into well-defined, stable, and functional superstructures is a key aspect of this field.

Derivatives of aromatic diamines, such as phenylenediamines, have been shown to participate in the formation of supramolecular assemblies. These assemblies are often directed by hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific substitution pattern on the aromatic ring can significantly influence the geometry and stability of the resulting supramolecular structures.

In principle, derivatives of this compound could be designed to act as building blocks for self-assembling systems. The amine groups can serve as hydrogen bond donors, while the aromatic ring can engage in π-stacking interactions. The chloro and methyl substituents would further modulate the electronic properties and steric profile of the molecule, offering a means to tune the self-assembly process.

Despite this potential, there is a lack of specific research in the scientific literature detailing the use of this compound derivatives in the context of supramolecular chemistry and self-assembly. While the foundational principles of supramolecular chemistry suggest that such applications are conceivable, dedicated studies on this particular compound are not currently available.

Environmental Chemistry and Degradation Studies Academic Perspective

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, or the breakdown of compounds by light, is a significant process in the environmental degradation of many organic pollutants. For 6-Chloro-1-n-methylbenzene-1,3-diamine, photodegradation in both aqueous and atmospheric environments is anticipated to be a key transformation pathway.

In aqueous systems, the photodegradation of chloroanilines, which share structural similarities with the target compound, often involves complex reactions. Under simulated sunlight, 4-chloroaniline has been shown to undergo degradation, leading to the formation of various photoproducts. The primary degradation pathway often involves dimerization, resulting in compounds with higher molecular weights nih.gov. The presence of photosensitizers in natural waters, such as humic acids, can accelerate this process. The degradation of 4-chloroaniline can also proceed through the attack of hydroxyl radicals, leading to the substitution of the amino group and the formation of intermediates like 4-chlorophenol cabidigitallibrary.orgresearchgate.net. Further oxidation can lead to the formation of compounds such as 4-chloronitrobenzene cabidigitallibrary.orgresearchgate.net. Given the presence of two amino groups and a methyl group in this compound, a variety of photo-oxidation products can be expected.

In the atmosphere, chlorinated aromatic compounds can be transported over long distances and are subject to degradation by photochemically produced reactive species, primarily hydroxyl radicals (•OH) nih.govcopernicus.org. The rate of atmospheric degradation is largely dependent on the concentration of these radicals. For 2-chloroaniline, the atmospheric half-life is estimated to be around 12 hours, indicating a relatively rapid degradation process nih.gov. It is plausible that this compound would exhibit a similar reactivity towards hydroxyl radicals, leading to its removal from the atmosphere. The degradation mechanism likely involves hydrogen abstraction from the amino groups or addition to the aromatic ring, initiating a series of oxidation reactions.

The photodegradation of N-methylaniline is also relevant. It is known to be sensitive to photooxidation and may degrade in surface waters nih.gov. The decomposition of N-methylaniline in intense laser fields has shown that the breaking of the C-N bond is a dominant fragmentation channel ims.ac.jp.

Table 1: Predicted Photodegradation Intermediates of this compound

Intermediate Type Potential Intermediates Formation Pathway
Dimerization Products Azo or hydrazo derivatives Coupling of aniline (B41778) radicals
Oxidation Products Chloro-methyl-aminophenols, Chloro-methyl-nitrobenzenes Hydroxylation, Oxidation of amino groups

Microbial Degradation Mechanisms and Intermediates (non-biological activity focus)

Microbial degradation is a crucial process for the removal of organic pollutants from soil and water. The biodegradation of chloroanilines and methylanilines has been extensively studied, providing insights into the likely fate of this compound.

The initial step in the aerobic microbial degradation of chloroanilines typically involves an oxidative deamination catalyzed by aniline dioxygenase, leading to the formation of a corresponding chlorocatechol frontiersin.org. This is a key step that prepares the aromatic ring for cleavage. For instance, the degradation of 4-chloroaniline has been shown to proceed via a modified ortho-cleavage pathway, with chlorocatechol 1,2-dioxygenase being a key enzyme nih.gov. Several bacterial strains, including Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., have been identified as capable of utilizing 4-chloroaniline as a sole source of carbon and nitrogen nih.gov.

The degradation pathways can be influenced by the specific bacterial strains and environmental conditions. For example, some bacteria degrade 3,4-dichloroaniline by initial dehalogenation to 4-chloroaniline, which is then further degraded frontiersin.org. The presence of other substrates can also affect the degradation rate and pathway. For instance, the presence of aniline can enhance the metabolic efficiency of o-chloroaniline degradation besjournal.comnih.gov.

The methyl group in this compound can also influence its biodegradability. Bacteria capable of degrading methylanilines have been isolated. For example, Pseudomonas strain AK20 can grow on aniline and all isomers of methylaniline, utilizing a catechol-2,3-oxygenase for ring cleavage oup.com. The degradation of N-methylaniline has been observed in various microbial systems, although some studies suggest it may be less readily biodegradable than aniline nih.govnih.gov.

Given the structure of this compound, a plausible microbial degradation pathway would involve initial oxidation of one of the amino groups or the methyl group, followed by deamination and dehalogenation to form a substituted catechol. This catechol would then undergo ring cleavage via either the ortho- or meta-pathway, eventually leading to intermediates of central metabolism.

Table 2: Key Enzymes in the Predicted Microbial Degradation of this compound

Enzyme Predicted Role Substrate (Analogous Compound)
Aniline Dioxygenase Initial oxidation of the amino group Chloroanilines
Chlorocatechol 1,2-Dioxygenase Ortho-cleavage of the aromatic ring Chlorocatechols
Catechol 2,3-Dioxygenase Meta-cleavage of the aromatic ring Methylcatechols

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, hydrolysis can be a significant degradation pathway in aqueous environments. However, anilines and their derivatives are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9) due to the lack of readily hydrolyzable functional groups nih.gov. The C-N bond in anilines is relatively strong and not susceptible to cleavage by water.

Therefore, it is expected that this compound will not undergo significant hydrolytic degradation in the environment. Its persistence in aqueous systems will be primarily determined by photodegradation and microbial degradation processes.

While specific degradation kinetics for this compound are not available, data from related compounds can provide an estimate of its environmental persistence. The half-life of 4-chloroaniline under illumination conditions typical for US surface waters in summer has been reported to be as short as 0.4 hours nih.gov. In a study on the biodegradability of 2-chloroaniline in river water, a half-life of 175 days was observed nih.gov. The actual degradation rate of this compound will depend on a variety of site-specific factors, including water chemistry, microbial populations, and sunlight intensity.

Table 3: Estimated Environmental Half-lives of Structurally Similar Compounds

Compound Environment Process Half-life Reference
4-Chloroaniline Surface Water (Summer, US) Photodegradation 0.4 hours nih.gov
2-Chloroaniline River Water Biodegradation 175 days nih.gov

Development of Environmental Detection Methods

The detection of trace levels of aromatic amines and their degradation products in environmental matrices such as water, soil, and air is essential for assessing their environmental impact. Various analytical methods have been developed for the detection of chloroanilines and other aniline derivatives.

High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique for the analysis of these compounds. For example, HPLC with diode-array detection (DAD) and tandem mass spectrometry (MS/MS) has been used to study the photodegradation of 4-chloroaniline in water, allowing for the identification of numerous photoproducts nih.gov.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile organic compounds, including chloroanilines. This technique has been employed to identify intermediates in the photocatalytic degradation of 4-chloroaniline cabidigitallibrary.orgresearchgate.net.

For trace analysis in environmental waters, selective extraction techniques are often employed to pre-concentrate the analytes before instrumental analysis. Solid-phase extraction (SPE) with various sorbents is a widely used method for the extraction of chloroanilines from water samples acs.org.

The detection of phenylenediamine antioxidants and their transformation products in environmental samples like dust and atmospheric particulate matter has also been reported, primarily using liquid chromatography-mass spectrometry (LC-MS) techniques researchgate.netconsensus.appacs.orgacs.org. These methods could be adapted for the detection of this compound and its environmental transformation products.

Table 4: Common Analytical Techniques for the Detection of Related Aromatic Amines

Technique Detector Application Matrix
High-Performance Liquid Chromatography (HPLC) Diode-Array Detection (DAD), Mass Spectrometry (MS/MS) Analysis of photodegradation products Water
Gas Chromatography (GC) Mass Spectrometry (MS) Identification of degradation intermediates Water
Solid-Phase Extraction (SPE) - Pre-concentration of analytes Water

Q & A

Q. What theoretical frameworks are relevant for studying the synthesis and reactivity of 6-Chloro-1-n-methylbenzene-1,3-diamine?

A robust theoretical framework should integrate organic reaction mechanisms (e.g., nucleophilic substitution or aromatic interactions) and molecular orbital theory to predict reactivity. For instance, the electron-withdrawing effects of the chloro and methyl groups influence regioselectivity in further functionalization. Researchers should anchor experimental design in concepts like Hammett substituent constants to rationalize reaction outcomes .

Q. How can researchers optimize solvent systems for synthesizing this compound derivatives?

Solvent selection should prioritize polarity and hydrogen-bonding capacity to stabilize intermediates. Binary solvent mixtures (e.g., DMF/water) may enhance solubility of polar intermediates while minimizing side reactions. Empirical studies using Kamlet-Taft parameters can systematically evaluate solvent effects on yield and purity .

Q. What methodological steps are critical for characterizing this compound derivatives?

Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with X-ray crystallography to confirm structural integrity. For example, crystallographic data can resolve ambiguities in regiochemistry, while mass spectrometry validates molecular weight. Cross-referencing with computational simulations (DFT) ensures alignment between experimental and theoretical data .

Q. How should researchers design toxicity studies for this compound?

Use a pre-test/post-test design with in vitro models (e.g., hepatic cell lines) to assess acute toxicity. Dose-response curves and LC₅₀ calculations should follow OECD guidelines. Include control groups to isolate compound-specific effects from environmental variables .

Q. What environmental fate studies are applicable to this compound?

Investigate biodegradation pathways using soil microcosms and HPLC-MS to track metabolite formation. Assess photolytic stability under UV exposure to evaluate persistence. Such studies align with EPA frameworks for pollutant lifecycle analysis .

Advanced Research Questions

Q. How can multivariate factorial design improve synthesis efficiency of this compound?

Employ a 2³ factorial design to test variables like temperature, catalyst loading, and reaction time. Statistical tools (ANOVA) identify significant factors, while response surface methodology (RSM) optimizes conditions. This approach reduces iterative experimentation and uncovers synergistic effects .

Q. What computational strategies predict the catalytic activity of this compound in coordination complexes?

Use density functional theory (DFT) to model metal-ligand interactions (e.g., with Pd or Cu). Calculate binding energies and frontier molecular orbitals to predict catalytic efficiency. Validate models with experimental turnover numbers (TONs) and compare with COMSOL Multiphysics simulations for reaction dynamics .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Apply principal component analysis (PCA) to NMR datasets to isolate outlier signals. Cross-validate with alternative techniques like Raman spectroscopy or neutron diffraction. Contradictions may arise from solvent-induced conformational changes, necessitating solvent-free characterization (e.g., solid-state NMR) .

Q. What advanced separation techniques purify this compound from complex mixtures?

Membrane-based separation (nanofiltration) or centrifugal partition chromatography (CPC) can isolate the compound with >95% purity. Optimize parameters like membrane pore size or solvent polarity using phase diagrams. Compare with traditional column chromatography for cost-benefit analysis .

Q. How do solute-solvent interactions influence the stability of this compound in storage?

Conduct solvatochromic studies using Reichardt’s dye to quantify solvent polarity effects. Accelerated stability testing (40°C/75% RH) over 12 weeks identifies degradation pathways. Pair with molecular dynamics simulations to predict long-term stability in novel solvent matrices .

Methodological Frameworks

  • Data Integration: Combine survey data (e.g., reaction condition surveys) with digital trace data (real-time sensor outputs) using Bayesian inference to refine predictive models .
  • Ethical Compliance: Ensure informed consent in human cell line studies and adhere to REACH regulations for environmental sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.